3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Description
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline is a bicyclic organic compound featuring an indazole core fused to a cyclohexene ring, with an aniline (-NH₂) group substituted at the meta position of the indazole moiety (Figure 1). Its molecular formula is C₁₃H₁₅N₃, as confirmed by structural characterization . The compound’s SMILES notation (C1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)N) and InChIKey (KVBOMBWNRTZOAU-UHFFFAOYSA-N) highlight its unique connectivity and stereoelectronic profile .
Structure
3D Structure
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)15-16-13/h3-5,8H,1-2,6-7,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBOMBWNRTZOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with hydrazine and subsequent cyclization to form the indazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the indazole ring .
Scientific Research Applications
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline
The para-substituted isomer, 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS No. 1118787-59-9), differs only in the position of the aniline group (para vs. meta). This minor structural variation can significantly alter electronic properties and intermolecular interactions:
- Steric Considerations : The meta configuration could introduce steric hindrance near the indazole core, affecting binding affinities in biological systems.
- Commercial Availability : The para isomer is commercially supplied by Ambeed, Inc. and LGC Standards, suggesting its broader use in research .
Heterocyclic Analogs: Triazol-5-one Derivatives
Compounds such as 3-alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones (e.g., compounds 2 in ) share a triazolone core instead of indazole. Key distinctions include:
- Functional Groups : The triazolone ring contains a carbonyl group, enabling hydrogen bonding and dipole interactions absent in the indazole derivative.
- Spectral Profiles : Triazolones exhibit distinct IR carbonyl stretches (~1700 cm⁻¹) and UV absorption maxima (~300 nm) due to extended conjugation with furyl substituents .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Molecular Formula | Substituent Position | Key Structural Features |
|---|---|---|---|
| 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline | C₁₃H₁₅N₃ | Meta | Indazole core, cyclohexene ring, NH₂ at C3 |
| 4-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline | C₁₃H₁₅N₃ | Para | Indazole core, cyclohexene ring, NH₂ at C4 |
| 3-Alkyl-4-(5-methylfuryl)triazol-5-ones | Varies | N/A | Triazolone core, furyl substituent, Schiff base |
Table 2: Spectroscopic and Computational Comparisons
Research Implications
- Structural Optimization : The meta/para isomerism in indazole-aniline derivatives warrants further study to correlate substitution patterns with bioactivity.
- Synthetic Routes : highlights Schiff base formation for triazolones, a strategy adaptable to indazole derivatives for functionalization.
- Data Gaps : Empirical data on solubility, melting points, and biological activity for this compound are lacking; future studies should prioritize these metrics.
Biological Activity
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR), highlighting significant findings from various studies.
The synthesis of this compound typically involves the reaction of indazole derivatives with aniline compounds. The compound exhibits a high purity level (>95%) when synthesized under controlled laboratory conditions .
Anticancer Activity
Recent studies have indicated that indazole derivatives, including this compound, possess significant anticancer properties. For instance, in a study evaluating various indazole derivatives for their inhibitory effects on cancer cell lines, compounds exhibited IC50 values ranging from single-digit nanomolar to micromolar levels against different cancer types .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HL60 | 8.3 |
| Compound B | HCT116 | 1.3 |
| This compound | Various (in vitro) | TBD |
The specific activity of this compound against particular cell lines remains to be fully elucidated; however, its structural similarities with known potent inhibitors suggest potential efficacy.
Kinase Inhibition
Indazole derivatives have also been identified as selective inhibitors of various kinases. In particular, compounds containing the indazole motif have demonstrated inhibitory activity against kinases such as CHK1 and CDK2 . The SAR studies indicate that modifications at specific positions on the indazole ring can significantly enhance kinase inhibition.
Table 2: Kinase Inhibition by Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound C | CHK1 | 50 |
| Compound D | CDK2 | 30 |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR analysis of indazole derivatives has revealed that substituents on the indazole ring play a crucial role in determining biological activity. For example:
- Positioning of Substituents : The presence of electron-donating or withdrawing groups at specific positions can enhance or diminish activity.
- Ring Modifications : Alterations in the tetrahydroindazole structure can impact both potency and selectivity against various biological targets.
Case Studies
A notable case study involved testing a series of indazole derivatives for their antiproliferative effects on cancer cell lines. The study highlighted that certain substitutions led to enhanced selectivity and potency against specific kinases involved in cancer progression .
Q & A
Q. What are the optimized synthetic routes for 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroindazole core followed by coupling to an aniline derivative. Key steps include:
- Hydrogenation : Use of Pd/C catalysts under hydrogen atmosphere to reduce indazole precursors to tetrahydroindazole intermediates, as demonstrated in non-hydrolytic cyclization reactions .
- Coupling Reactions : Buchwald-Hartwig amination or Ullmann-type reactions to attach the aniline group, ensuring regioselectivity.
- Intermediate Characterization : Employ LC-MS for purity assessment, and 1H/13C-NMR to confirm structural integrity of intermediates. IR spectroscopy can validate functional groups (e.g., NH2 in aniline) .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH2 signals around δ 5.0 ppm). 13C-NMR confirms carbon backbone, including tetrahydroindazole carbons (δ 20–40 ppm for saturated carbons) .
- Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups.
- High-Resolution Mass Spectrometry (HR-MS) : Exact mass analysis confirms molecular formula (e.g., C13H15N3).
- Computational Validation : Gauge-including atomic orbital (GIAO) methods calculate theoretical NMR shifts for comparison with experimental data .
Q. How does the tetrahydroindazole moiety influence the electronic properties and reactivity of the aniline group?
Methodological Answer:
- Electronic Effects : The saturated tetrahydroindazole ring reduces aromatic conjugation, increasing electron density at the aniline NH2 group. This enhances nucleophilicity, facilitating reactions like diazotization or Schiff base formation.
- Steric Effects : The non-planar tetrahydroindazole structure may hinder access to the aniline group, requiring optimized conditions for derivatization (e.g., bulky reagents, elevated temperatures).
- Comparative Studies : Substituent effects can be benchmarked against analogues like 3-(1H-pyrazol-3-yl)aniline, where heterocyclic substituents alter reactivity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in solubility or stability data across different solvent systems?
Methodological Answer:
- Controlled Solubility Studies : Use standardized protocols (e.g., shake-flask method) with HPLC quantification. Test solvents of varying polarity (e.g., water, DMSO, chloroform) to identify outliers.
- Stability Profiling : Accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) conditions, monitored via LC-MS. Adjust experimental parameters (e.g., pH, ionic strength) to mimic biological or environmental systems .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Cross-validate with computational solubility models (e.g., COSMO-RS).
Q. How can computational chemistry predict the reactivity and stability of this compound in drug discovery contexts?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the aniline NH2 group may act as a hydrogen bond donor in target binding .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding affinity and conformational stability.
- Metabolic Stability Prediction : Use software like Schrödinger’s QikProp to estimate metabolic pathways (e.g., CYP450 oxidation of the tetrahydroindazole ring).
Q. What methodological considerations are critical when designing biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as indazole derivatives are common inhibitors. Use structure-activity relationship (SAR) studies to guide modifications .
- Assay Conditions : Optimize buffer pH (7.4 for physiological relevance) and DMSO concentration (<1% to avoid cytotoxicity). Include positive controls (e.g., staurosporine for kinase assays).
- Data Interpretation : Address false positives via counter-screening (e.g., redox-activity assays). Use statistical tools (e.g., Z’-factor) to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
